2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide
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Overview
Description
2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide is a quinazoline derivative that has garnered attention due to its significant biological activities. Quinazoline derivatives are known for their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are commonly employed .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its anti-HIV and antibacterial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis . Additionally, its anti-HIV activity is attributed to its ability to inhibit viral replication .
Comparison with Similar Compounds
Similar Compounds
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
Quinazoline N-oxides: Exhibits various biological activities, including anti-cancer and anti-inflammatory properties.
Uniqueness
2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide stands out due to its unique combination of a triazolo and quinazoline moiety, which imparts distinct biological activities. Its methylthio group also contributes to its unique chemical reactivity and biological properties .
Properties
Molecular Formula |
C16H15IN4S |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-methylsulfanyl-1-phenyl-3,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium;iodide |
InChI |
InChI=1S/C16H14N4S.HI/c1-21-16-18-19-11-17-14-10-6-5-9-13(14)15(19)20(16)12-7-3-2-4-8-12;/h2-11,15H,1H3;1H |
InChI Key |
PIAMJLQTMFPAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=[N+](C2C3=CC=CC=C3N=CN2N1)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
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